molecular formula C23H21F3N4O3 B2578383 3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207020-40-3

3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2578383
CAS RN: 1207020-40-3
M. Wt: 458.441
InChI Key: KGGFYDYSRHUYFE-UHFFFAOYSA-N
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Description

3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H21F3N4O3 and its molecular weight is 458.441. The purity is usually 95%.
BenchChem offers high-quality 3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Bioactive Analogs : Natural product analogs containing a 1,2,4-oxadiazole ring, similar to the structure of interest, have been synthesized and tested for antitumor activity. These analogs, including compounds like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione, showed promising antitumor activity against a panel of cell lines, suggesting the potential of such structures in drug discovery and medicinal chemistry (Maftei et al., 2013).

  • Herbicidal Activity of Quinazoline Derivatives : Quinazoline-2,4-dione derivatives, incorporating triketone moieties, have been synthesized and evaluated for their herbicidal activity. These compounds showed effective broad-spectrum weed control, indicating the utility of quinazoline derivatives in agricultural chemistry (Wang et al., 2014).

  • Antimicrobial Activity : Compounds with structures similar to the one , specifically 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, have been synthesized and screened for their antimicrobial activity. These compounds showed notable antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents (Gupta et al., 2008).

  • Vibrational Spectroscopic Studies : Vibrational spectroscopic studies (FT-IR and FT-Raman) and quantum chemical analyses have been conducted on compounds like 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione. These studies provide insight into the molecular structure, stability, and electronic properties of such compounds, which are crucial for their potential applications in various fields (Sebastian et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with 3-pentyl-2,4(1H,3H)-quinazolinedione in the presence of a coupling agent to form the desired compound.", "Starting Materials": [ "3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine", "3-pentyl-2,4(1H,3H)-quinazolinedione", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methylamine and 3-pentyl-2,4(1H,3H)-quinazolinedione in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography." ] }

CAS RN

1207020-40-3

Product Name

3-pentyl-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C23H21F3N4O3

Molecular Weight

458.441

IUPAC Name

3-pentyl-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H21F3N4O3/c1-2-3-6-13-29-21(31)17-7-4-5-8-18(17)30(22(29)32)14-19-27-20(28-33-19)15-9-11-16(12-10-15)23(24,25)26/h4-5,7-12H,2-3,6,13-14H2,1H3

InChI Key

KGGFYDYSRHUYFE-UHFFFAOYSA-N

SMILES

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

solubility

not available

Origin of Product

United States

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